2,3-Dimethyl-4-(methylthio)phenol
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Overview
Description
2,3-Dimethyl-4-(methylthio)phenol is an organic compound with the molecular formula C9H12OS It is a derivative of phenol, characterized by the presence of two methyl groups and a methylthio group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-4-(methylthio)phenol typically involves the alkylation of 2,3-dimethylphenol with methylthiolating agents. One common method includes the reaction of 2,3-dimethylphenol with methylthiol chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracetic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding thiols.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methylthio group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracetic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Varied substituted phenols depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, although more research is needed to fully understand its medicinal applications.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism by which 2,3-Dimethyl-4-(methylthio)phenol exerts its effects is primarily through its interaction with biological molecules. The methylthio group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
2,3-Dimethylphenol: Lacks the methylthio group, resulting in different chemical and biological properties.
4-Methylthio-2,3-dimethylphenol: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness: 2,3-Dimethyl-4-(methylthio)phenol is unique due to the presence of both methyl and methylthio groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H12OS |
---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
2,3-dimethyl-4-methylsulfanylphenol |
InChI |
InChI=1S/C9H12OS/c1-6-7(2)9(11-3)5-4-8(6)10/h4-5,10H,1-3H3 |
InChI Key |
KUYSRKXKURTLJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)SC)O |
Origin of Product |
United States |
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